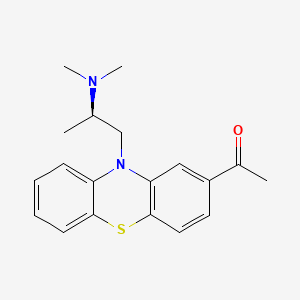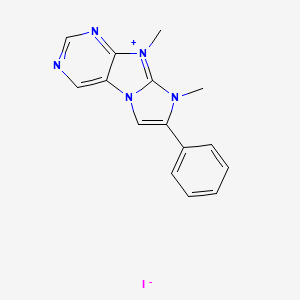
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that features a tetrazole ring, a thioether linkage, and an esterified valine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester typically involves multiple steps:
Formation of 1-Phenyl-1H-tetrazole-5-thiol: This can be achieved by reacting phenylhydrazine with carbon disulfide and sodium azide under basic conditions.
Thioether Formation: The 1-Phenyl-1H-tetrazole-5-thiol is then reacted with bromoacetic acid to form the thioether linkage.
Coupling with L-Valine Ethyl Ester: The thioether intermediate is then coupled with L-valine ethyl ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester can undergo various types of chemical reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted tetrazoles
Applications De Recherche Scientifique
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Organic Synthesis: It can participate in various chemical reactions, serving as a nucleophile or electrophile depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thioether linkage but lacks the valine ester moiety.
N-ethyl-5-((1-phenyl-1H-tetrazol-5-yl)thio)pentanamide: Similar thioether linkage but different amide structure.
Uniqueness
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)-L-valine ethyl ester is unique due to its combination of a tetrazole ring, thioether linkage, and esterified valine residue. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propriétés
Numéro CAS |
133526-79-1 |
|---|---|
Formule moléculaire |
C16H21N5O3S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
ethyl (2S)-3-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]butanoate |
InChI |
InChI=1S/C16H21N5O3S/c1-4-24-15(23)14(11(2)3)17-13(22)10-25-16-18-19-20-21(16)12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3,(H,17,22)/t14-/m0/s1 |
Clé InChI |
HTWDTLRUSPHBEA-AWEZNQCLSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(C(C)C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
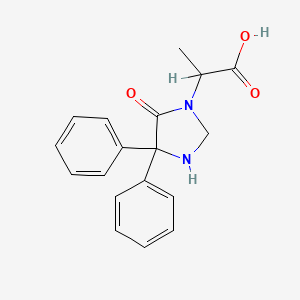
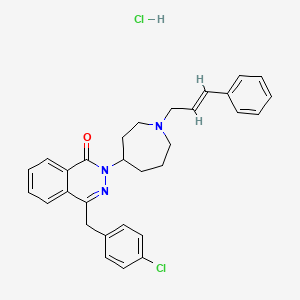
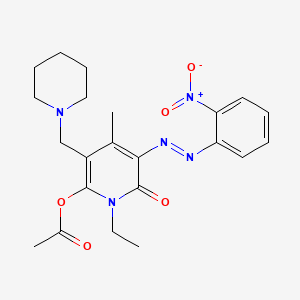
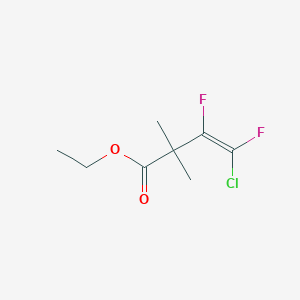
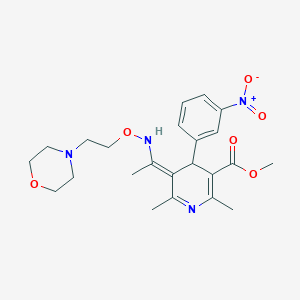
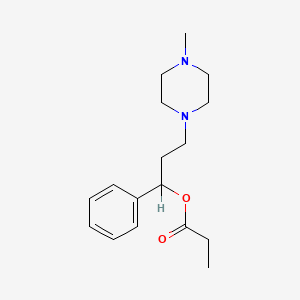
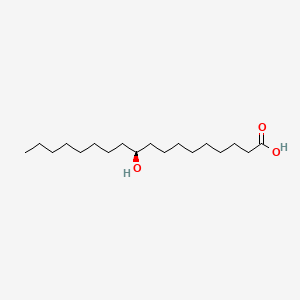
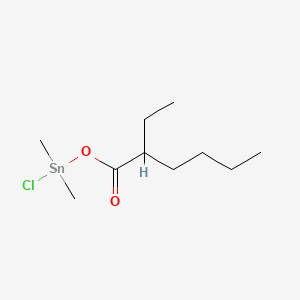
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)


